6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole
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Overview
Description
6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidin-4-yl-1H-benzimidazole
- 5-Cyclopropyl-1H-benzoimidazole
- 2-Cyclopropyl-1H-benzimidazole
Uniqueness
6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is unique due to the presence of both a cyclopropyl group and a piperidinyl group attached to the benzimidazole core. This combination of functional groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C15H19N3/c1-2-10(1)12-3-4-13-14(9-12)18-15(17-13)11-5-7-16-8-6-11/h3-4,9-11,16H,1-2,5-8H2,(H,17,18) |
InChI Key |
PTMAQZLDISHYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)N=C(N3)C4CCNCC4 |
Origin of Product |
United States |
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